Metabolic Stability: Hydroxyacetamidine Warhead Outperforms Haloacetamidine Warhead by >3.3-Fold in Human Liver Microsomes
In a direct head-to-head comparison within the same arginine-derived PAD4 inhibitor scaffold, the hydroxyacetamidine-containing Compound 7 (t₁/₂ > 60 min) demonstrated a >3.3-fold improvement in metabolic stability over the haloacetamidine lead BB-Cl-amidine (t₁/₂ = 18.11 min) in human liver microsomal incubation [1]. The hydroxyacetamidine warhead arises from hydrolysis of the haloacetamidine and retains PAD4 inhibitory activity (IC₅₀ = 124.93 ± 10.21 μM for Compound 7; IC₅₀ = 46.49 ± 4.46 μM for the isosteric Compound 8), confirming that the stability gain does not abolish target engagement [1]. This result directly positions the hydroxyacetamidine (amidoxime) motif as a metabolically resilient warhead for covalent-reversible enzyme inhibition.
| Evidence Dimension | In vitro metabolic stability (human liver microsomes) |
|---|---|
| Target Compound Data | Compound 7 (hydroxyacetamidine warhead): t₁/₂ > 60 min |
| Comparator Or Baseline | BB-Cl-amidine (haloacetamidine warhead): t₁/₂ = 18.11 min |
| Quantified Difference | >3.3-fold prolongation of half-life |
| Conditions | Human liver microsomal assay; PAD4 inhibitor scaffold held constant between comparator and target |
Why This Matters
Procurement of N'-hydroxyethanimidamide as a warhead precursor enables design of PAD4 inhibitors with substantially extended microsomal half-life, reducing the need for frequent dosing in preclinical models.
- [1] Jia Y, et al. New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors. Results Chem. 2025;7:102162. PMID: 40443774. View Source
